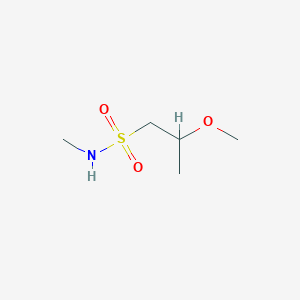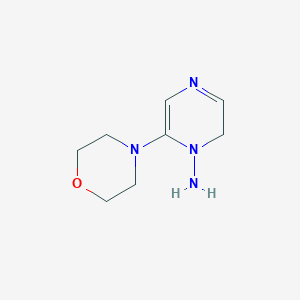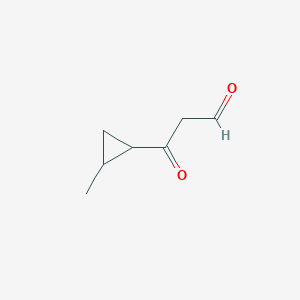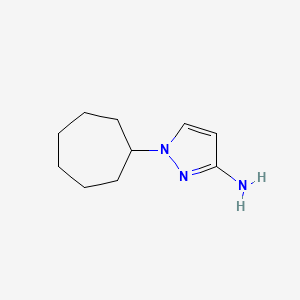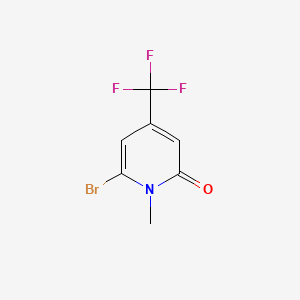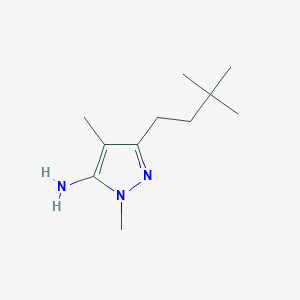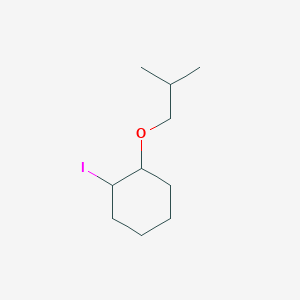![molecular formula C11H13N3 B13075659 3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13075659.png)
3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole is a heterocyclic compound that features a fused ring system combining pyrimidine and indazole structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 3-methylindazole with a suitable pyrimidine derivative. The reaction is often carried out in the presence of a strong acid or base to facilitate the cyclization process.
For example, a typical synthetic route might involve:
Starting Materials: 3-methylindazole and a pyrimidine derivative.
Catalysts: Strong acids like sulfuric acid or bases like sodium hydroxide.
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Conditions: Elevated temperatures (100-150°C) to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
化学反応の分析
Types of Reactions
3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced forms of the compound.
科学的研究の応用
3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which 3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring system allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
類似化合物との比較
Similar Compounds
Indazole: Shares the indazole core but lacks the fused pyrimidine ring.
Pyrimidine: Contains the pyrimidine ring but lacks the indazole structure.
3-Methylindazole: Similar in structure but without the additional pyrimidine ring.
Uniqueness
3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole is unique due to its fused ring system, which combines the properties of both indazole and pyrimidine. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H13N3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
3-methyl-1,2,3,4-tetrahydropyrimido[1,2-b]indazole |
InChI |
InChI=1S/C11H13N3/c1-8-6-12-11-9-4-2-3-5-10(9)13-14(11)7-8/h2-5,8,12H,6-7H2,1H3 |
InChIキー |
KHKSROAUECNFON-UHFFFAOYSA-N |
正規SMILES |
CC1CNC2=C3C=CC=CC3=NN2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol](/img/structure/B13075591.png)
![4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13075594.png)
